![molecular formula C17H16N2O2 B2356591 N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide CAS No. 1947864-80-3](/img/structure/B2356591.png)
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are essential for the survival and proliferation of malignant B-cells. This compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its antitumor effects, this compound has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of cytokines and chemokines. This compound has also been shown to have minimal effects on T-cells and natural killer cells, suggesting a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.
Orientations Futures
There are several future directions for the development of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. One direction is to optimize the pharmacokinetic properties of this compound to increase its half-life and improve its bioavailability. Another direction is to investigate the combination of this compound with other targeted therapies or immunotherapies to enhance its antitumor activity. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several chemical reactions, including the formation of a cyclobutane ring, a benzofuran ring, and a cyano group. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited (US20150126895A1).
Applications De Recherche Scientifique
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-11-17(8-3-9-17)19(13-6-7-13)16(20)15-10-12-4-1-2-5-14(12)21-15/h1-2,4-5,10,13H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJOHOZJQXYDLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.